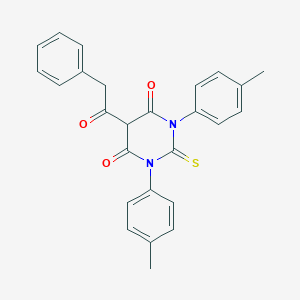
1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BPTP, is a chemical compound with potential applications in scientific research. BPTP belongs to the class of thioxodihydro-pyrimidinediones, which are known to exhibit a range of biological activities.
Applications De Recherche Scientifique
1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. 1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been tested against a variety of cancer cell lines, including breast, lung, and colon cancer, and has been found to be effective in inhibiting cell growth and inducing cell death. 1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to inhibit the replication of herpes simplex virus and hepatitis B virus, making it a potential candidate for antiviral therapy.
Mécanisme D'action
The mechanism of action of 1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. 1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA, as well as ribonucleotide reductase, an enzyme involved in the synthesis of nucleotides. 1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to inhibit the activity of protein kinase C, an enzyme involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. 1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a low toxicity profile in vitro, but its toxicity in vivo has not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its potential as a broad-spectrum antitumor and antiviral agent. 1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to be effective against a variety of cancer cell lines and viruses, making it a potentially useful tool for researchers studying these diseases. One limitation of 1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its low solubility in aqueous solutions, which may limit its effectiveness in certain experimental settings.
Orientations Futures
Future research on 1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could focus on elucidating its mechanism of action and identifying its molecular targets. Further studies could also investigate the potential of 1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a therapeutic agent for cancer and viral infections. Additionally, research could explore the potential use of 1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a tool for studying cellular processes such as DNA replication and protein synthesis.
Méthodes De Synthèse
The synthesis of 1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 4-methylbenzaldehyde, phenylacetic acid, and thiourea in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The reaction mixture is heated under reflux for several hours, and the resulting crude product is purified by recrystallization from ethanol. The yield of 1,3-bis(4-methylphenyl)-5-(phenylacetyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is typically around 50%.
Propriétés
Formule moléculaire |
C26H22N2O3S |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
1,3-bis(4-methylphenyl)-5-(2-phenylacetyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H22N2O3S/c1-17-8-12-20(13-9-17)27-24(30)23(22(29)16-19-6-4-3-5-7-19)25(31)28(26(27)32)21-14-10-18(2)11-15-21/h3-15,23H,16H2,1-2H3 |
Clé InChI |
GYSUTDAMQKMTIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(C(=O)N(C2=S)C3=CC=C(C=C3)C)C(=O)CC4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(C(=O)N(C2=S)C3=CC=C(C=C3)C)C(=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283878.png)
![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283882.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283885.png)
![6-Amino-4-{3-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283889.png)
![6-Amino-4-{3-[(2-methylbenzyl)oxy]phenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283890.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283891.png)
![6-Amino-4-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283892.png)
![6-Amino-3-phenyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283894.png)
![6-Amino-4-{3-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283895.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283896.png)
![N-[4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl]acetamide](/img/structure/B283897.png)
![6-Amino-3-(4-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283898.png)
![2-Methylpropyl 4-({5-[6-amino-3-(biphenyl-4-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxybenzyl}oxy)benzoate](/img/structure/B283899.png)
![6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283900.png)